molecular formula C18H24N2O2 B15285270 (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B15285270
M. Wt: 300.4 g/mol
InChI Key: DGIPOKRRLDGGEE-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine (CAS 220665-48-5) is a chiral diamine compound of high interest in advanced chemical and pharmaceutical research . This product is supplied with a guaranteed purity of ≥98%, ensuring consistency for sensitive applications . Its molecular formula is C₁₈H₂₄N₂O₂, with a molecular weight of 300.40 g/mol . The compound should be stored sealed in a dry environment, ideally between 2-8°C . As a chiral ligand, this diamine is primarily used in asymmetric catalysis to facilitate the synthesis of enantiomerically pure compounds, a critical process in medicinal chemistry and fine chemical production . The specific (1R,2R) stereochemistry is essential for inducing chirality in catalytic cycles, such as in asymmetric hydrogenation reactions . While research on this specific methoxy-substituted derivative is ongoing, studies on closely related chiral diamines have demonstrated significant potential in various biological applications. These include acting as enzyme inhibitors and showing cytotoxic effects against cancer cell lines, suggesting its value as a building block in drug discovery and development programs . Handling and Safety: This chemical is for research and further manufacturing use only, and is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m1/s1

InChI Key

DGIPOKRRLDGGEE-QZTJIDSGSA-N

Isomeric SMILES

CN[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable diamine precursor.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the diamine precursor under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Reactivity

The dimethylamino groups exhibit limited nucleophilic activity due to steric hindrance, but they participate in:

  • Protonation equilibria : Forms ammonium salts in acidic media (pKa ~8.5–9.0), enabling pH-dependent solubility shifts.

  • Alkylation resistance : Tertiary amines resist quaternization under standard alkylation conditions (e.g., methyl iodide, 25°C).

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl rings direct electrophiles to ortho/para positions, though steric constraints from the ethane backbone limit reactivity:

Electrophile Conditions Product Yield
Nitronium ionHNO₃/H₂SO₄, 0°CMono-nitration at ortho position45%
BromineFeBr₃, CH₂Cl₂, 25°CDi-bromination (para blocked)32%

Methoxy groups stabilize intermediates via resonance, but steric bulk from the dimethylaminoethane backbone reduces reaction efficiency.

Redox Behavior

  • Oxidation : Resists oxidation under mild conditions (e.g., H₂O₂, 25°C) due to electron-donating methoxy groups.

  • Reduction : The aromatic rings remain intact during catalytic hydrogenation (H₂/Pd-C), preserving chirality.

Comparative Reactivity with Structural Analogs

The 4-methoxy substitution differentiates this compound from analogs with alternate substituents:

Analog Substituent Electrophilic Reactivity Catalytic Efficiency
2-Methoxyphenyl Higher regioselectivityLower enantioselectivity
3,5-DimethylphenylSteric inhibitionEnhanced thermal stability

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to induce chirality in various chemical reactions, leading to the formation of enantiomerically pure products.

Biology

In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound vary in aryl substituents, amine substitutions, and stereochemistry. Below is a detailed comparison:

Substituent Variations on the Aryl Rings

Halogen-Substituted Analogs

(1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine Molecular Formula: Likely C₁₆H₁₆Cl₂N₂ (exact data unavailable). Chlorine may enhance stability in oxidative conditions but reduce catalytic activity in electron-demanding reactions .

(1R,2R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine Molecular Formula: C₁₄H₁₄F₂N₂. Key Differences: Fluorine substituents (smaller, highly electronegative) and lack of N-methyl groups. Fluorine’s inductive effects may alter binding affinity in catalytic systems .

(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

  • Molecular Formula : C₁₆H₁₈Br₂N₂ (MW: 434.15 g/mol).
  • Key Differences : Bromine substituents (bulky, electron-withdrawing) and (S,S) stereochemistry. The bulky Br groups may hinder substrate access in catalytic pockets, while the inverted stereochemistry could lead to enantioselective differences .
Alkyl-Substituted Analogs

(1R,2R)-1,2-Bis(2-methylphenyl)-1,2-diaminoethane Molecular Formula: C₁₈H₂₄N₂. The lack of methoxy groups diminishes electron-donating effects, impacting catalytic intermediate stabilization .

Variations in Amine Substitutions

meso-1,2-Bis(4-bromophenyl)-N1,N2-dicyclohexylethane-1,2-diamine

  • Molecular Formula : C₂₆H₃₄Br₂N₂ (MW: 534.37 g/mol).
  • Key Differences : Cyclohexyl groups on the amines increase steric bulk and hydrophobicity. The meso configuration eliminates chirality, rendering it unsuitable for enantioselective applications. Crystal structure data (Triclinic, P-1 space group) suggests dense packing, possibly reducing solubility .

(1R,2R)-N,N′-Dibenzyl-1,2-diphenyl-1,2-ethanediamine Molecular Formula: C₂₈H₂₈N₂ (MW: 392.54 g/mol). Key Differences: Benzyl and phenyl substituents enhance aromatic π-stacking interactions.

Stereochemical Variations

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride

  • Molecular Formula : C₁₆H₂₂Cl₂N₂O₂.
  • Key Differences : (S,S) enantiomer may exhibit opposite enantioselectivity in asymmetric synthesis. The dihydrochloride salt form improves aqueous solubility, advantageous for biological applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Properties/Applications
(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine C₁₆H₂₀N₂O₂ 288.34 4-OMe, N-Me (R,R) Asymmetric catalysis, chiral ligand
(1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine C₁₆H₁₆Cl₂N₂ ~343.23 4-Cl, N-Me (R,R) Stabilized under oxidative conditions
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine C₁₆H₁₈Br₂N₂ 434.15 4-Br, N-Me (S,S) Bulky substituents for steric modulation
meso-1,2-Bis(4-bromophenyl)-N1,N2-dicyclohexylethane-1,2-diamine C₂₆H₃₄Br₂N₂ 534.37 4-Br, N-Cyclohexyl meso Hydrophobic, crystalline solid
(1R,2R)-N,N′-Dibenzyl-1,2-diphenyl-1,2-ethanediamine C₂₈H₂₈N₂ 392.54 N-Benzyl, Phenyl (R,R) π-Stacking in coordination chemistry

Biological Activity

The compound (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, often referred to as a bis(4-methoxyphenyl) derivative of an ethylenediamine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C16H20N2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 118628-68-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of ethylenediamine exhibit significant antimicrobial properties. In particular:

  • Compounds similar to this compound show activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
  • A study highlighted that modifications to the ethylenediamine framework could enhance antimicrobial efficacy, suggesting that substituents like methoxy groups might play a vital role in this activity .

2. Cytotoxicity

Cytotoxic effects have been observed in various studies involving related compounds:

  • Preliminary screenings revealed significant cytotoxic activities against cancer cell lines such as Hela and MCF7 .
  • The introduction of specific functional groups can influence the cytotoxic potential of these compounds. For instance, the presence of halogens or methoxy groups has been shown to enhance activity against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of methoxy groups on the phenyl rings appears to enhance both antimicrobial and cytotoxic activities. Studies suggest that electron-donating groups can increase the electron density on the aromatic system, improving interaction with biological targets .
  • Chain Length and Branching : Variations in the ethylene diamine backbone can significantly impact biological activity. Shorter or branched chains may lead to decreased efficacy .

Case Studies

Several case studies have explored the biological implications of similar compounds:

StudyCompoundActivityFindings
2019N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamineAntimicrobialExhibited LC50 values of 11.6 μM against S.enterica .
2017Schiff base organotin complexesCytotoxicShowed significant anticancer activity against multiple cancer cell lines .
2013N,N′-Bis(ethylidene) derivativesCytotoxic/AntimicrobialDemonstrated notable cytotoxic and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, and what critical experimental conditions should be optimized?

  • Methodological Answer : A nitrogen atmosphere is essential to prevent oxidation during synthesis. A typical procedure involves reacting (1S,2S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane with 4-methoxybenzaldehyde in anhydrous DMSO at 20°C for 14 hours. Post-reaction, the mixture is extracted with diethyl ether, washed with water and brine, dried over Na₂SO₄, and concentrated via rotary evaporation (yield ~98%). Key optimizations include stoichiometric ratios of aldehyde (2.5 eq), solvent purity, and reaction time .

Q. How can researchers characterize the stereochemical purity of this chiral diamine, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended for enantiomeric purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, particularly the methoxy (-OCH₃) and methylamine (-N(CH₃)₂) groups. X-ray crystallography provides definitive stereochemical confirmation but requires high-quality single crystals .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to oxidizers or moisture. Monitor stability via periodic thin-layer chromatography (TLC) or HPLC to detect decomposition products (e.g., demethylation or oxidation). Long-term storage is discouraged due to potential degradation .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl groups influence the compound’s coordination behavior in asymmetric catalysis?

  • Methodological Answer : The electron-donating methoxy groups enhance the ligand’s electron density, improving its ability to coordinate with transition metals like nickel or palladium. Density functional theory (DFT) calculations can model metal-ligand interactions, while X-ray absorption spectroscopy (XAS) provides empirical data on coordination geometry. Compare catalytic outcomes (e.g., enantiomeric excess) with ligands lacking methoxy substituents to isolate electronic effects .

Q. What strategies can resolve contradictions in catalytic performance data when using this ligand for cross-coupling reactions?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), base strength (KOH vs. Cs₂CO₃), and temperature. Use design of experiments (DoE) to identify interactions between variables. Cross-reference results with theoretical frameworks (e.g., Tolman’s electronic parameters) to contextualize deviations. Contradictions may arise from competing reaction pathways or solvent-ligand interactions .

Q. How can researchers assess the compound’s enantioselectivity in multi-step syntheses, and what computational tools support mechanistic analysis?

  • Methodological Answer : Combine kinetic resolution studies with chiral stationary phase GC/MS to track enantiomeric ratios. For mechanistic insights, employ molecular docking simulations (e.g., AutoDock Vina) to model transition states. Compare experimental and computed enantioselectivity values (ΔΔG‡) to validate hypotheses. Note discrepancies may arise from solvent effects not modeled in silico .

Methodological and Theoretical Frameworks

Q. How should researchers align experimental design with conceptual frameworks to study this compound’s role in catalytic cycles?

  • Methodological Answer : Anchor studies in organometallic theory (e.g., oxidative addition/reductive elimination cycles). Use in situ IR spectroscopy to detect transient intermediates. Pair kinetic isotope effect (KIE) studies with DFT to map energy profiles. For example, a Hammett plot correlating substituent effects with reaction rates can validate electronic contributions .

Q. What protocols ensure reproducibility when scaling up synthesis of this diamine for collaborative studies?

  • Methodological Answer : Document batch-specific variables (e.g., solvent lot numbers, humidity levels). Use automated liquid handlers for precise reagent dispensing. Validate purity across scales via LC-MS and elemental analysis. Share raw data (NMR spectra, chromatograms) in open-access repositories to facilitate peer verification .

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